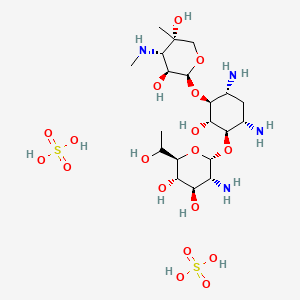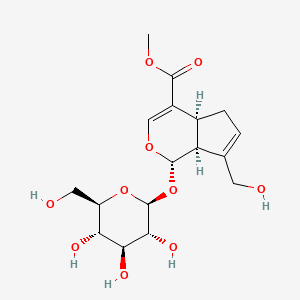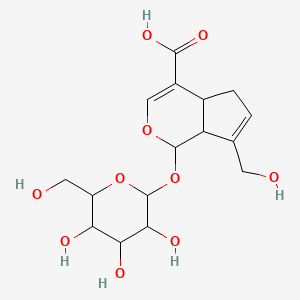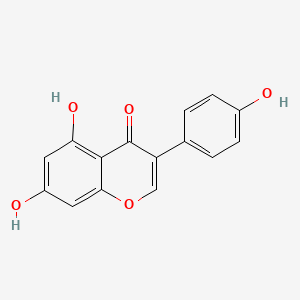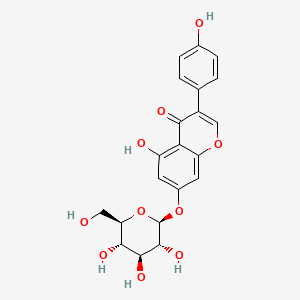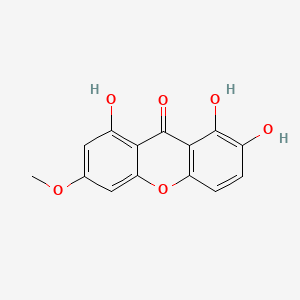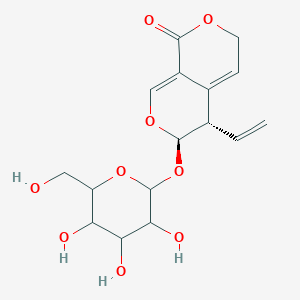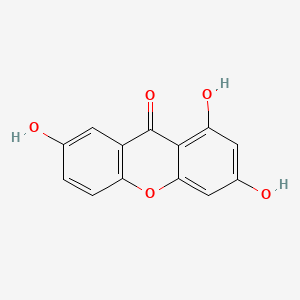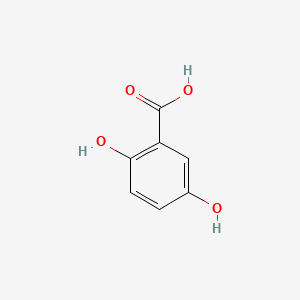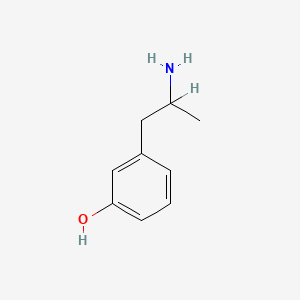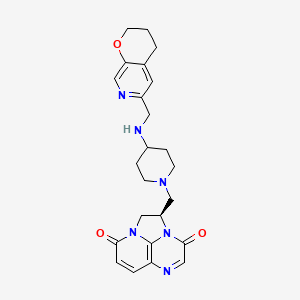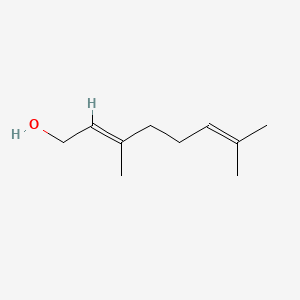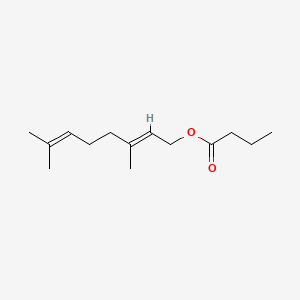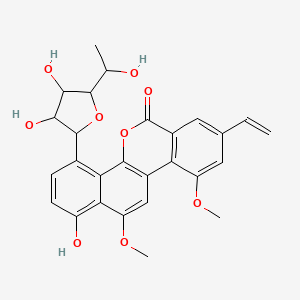
Gilvocarcin V
Descripción general
Descripción
Gilvocarcin V is an antitumor agent and an antibiotic which is active against Gram-positive bacteria . It is produced by the bacterium Streptomyces griseoflavus and other Streptomyces bacteria . It is a strong inhibitor of DNA synthesis .
Synthesis Analysis
The total synthesis of Gilvocarcin V has been achieved in 13 steps . The sequence features a stereoselective α-C-glycosylation reaction for the union of protected carbohydrate and naphthol .Molecular Structure Analysis
Gilvocarcin V has a benzonaphtopyran-one system, to which the furanose moiety is linked through a C-C glycosyl bond .Chemical Reactions Analysis
The biosynthesis of Gilvocarcin V contains many intriguing steps, including an oxidative rearrangement, the C-glycosylation, and the generation of a vinyl side chain . These steps all contribute to structural elements of the drug, which are essential for its biological activity .Physical And Chemical Properties Analysis
Gilvocarcin V has the molecular formula C27H26O9 . Its absorption and emission properties have been characterized in different solvents .Aplicaciones Científicas De Investigación
Biosynthesis and Genetic Studies
- Gilvocarcin V, an antitumor agent produced by Streptomyces griseoflavus, is part of a family of benzo[d]naphtho[1,2-b]pyran-6-one aryl C-glycoside antibiotics noted for their antitumor activity and low toxicity. Its biosynthesis involves complex steps like oxidative rearrangement and C-glycosylation, crucial for its biological activity. The gilvocarcin (gil) gene cluster's characterization provides insights into its biosynthesis and possibilities for creating improved analogues through combinatorial biosynthesis (Fischer, Lipata, & Rohr, 2003).
Antitumor Activities
- Gilvocarcin V, along with gilvocarcin M, was discovered in Actinomycete culture broths and identified as having significant antitumor properties against experimental tumors like mouse sarcoma 180 and leukemia P388, demonstrating its potential as a therapeutic agent (Nakano et al., 1981).
DNA Interaction and Light-Induced Modifications
- Studies have shown that gilvocarcin V can cause DNA damage upon activation by visible light, a process dependent on its interaction with DNA. It's observed to introduce single-strand scission into plasmid DNA, highlighting its unique interaction mechanism with DNA (Tse‐Dinh & McGee, 1987).
Structural Analysis and Synthesis
- The structural elucidation of gilvocarcin V, achieved through chemical degradation and spectroscopic techniques, has provided a foundation for understanding its chemical nature and potential modifications to enhance its antitumor properties (Takahashi, Yoshida, Tomita, & Shirahata, 1981).
Combinatorial Biosynthesis and Chemical Transformations
- Gilvocarcin V has been a subject of combinatorial biosynthesis and chemical transformations, aiming to modify its properties for improved biological activities and solubility. Researchers have synthesized analogs like 4′-hydroxy gilvocarcin V, exploring the potential for creating more effective derivatives with improved activity against specific cancer cell lines (Liu et al., 2009). Additionally, efforts to chemically transform gilvocarcin V focused on altering the vinyl side chain, yielding derivatives with varied solubility and antitumor activity, demonstrating the flexibility in modifying its structure (Kikuchi et al., 1993).
Direcciones Futuras
The cloning and characterization of the gilvocarcin gene cluster from S. griseoflavus Gö 3592, and its heterologous expression in a foreign host (S. lividans) provides insights regarding the biosynthesis of Gilvocarcin V and lays the foundation for the detailed studies of its intriguing biosynthetic steps . This could possibly lead to the generation of Gilvocarcin analogues with improved biological activities through combinatorial biosynthesis .
Propiedades
IUPAC Name |
4-[3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(29)7-6-13(20(21)25(14)36-27(15)32)26-23(31)22(30)24(35-26)11(2)28/h5-11,22-24,26,28-31H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWHINLKQMCRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80999069 | |
| Record name | 1,4-Anhydro-6-deoxy-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80999069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,4-Dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one | |
CAS RN |
77879-90-4 | |
| Record name | Gilvocarcin V | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gilvocarcin V | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Anhydro-6-deoxy-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80999069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



